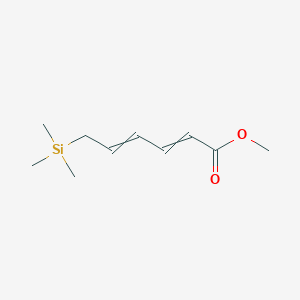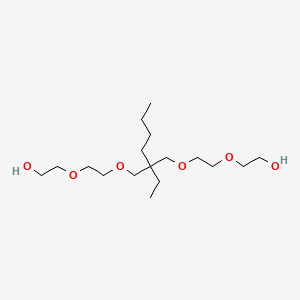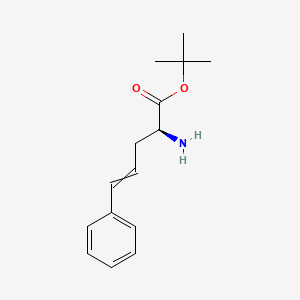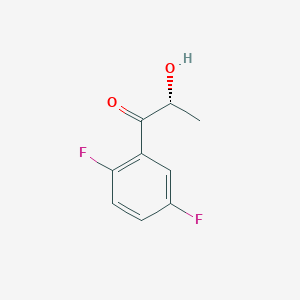
(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one: is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable chiral auxiliary to introduce the (2R) configuration. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a methylene group, forming (2R)-1-(2,5-difluorophenyl)-2-methoxypropan-1-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of methoxy derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis .
Biology:
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Wirkmechanismus
The mechanism of action of (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Vergleich Mit ähnlichen Verbindungen
(2R)-2-(2,5-difluorophenyl)pyrrolidine: Shares the difluorophenyl group but differs in the core structure, leading to different chemical properties and applications.
(2R)-1-(2,5-difluorophenyl)-2-methoxypropan-1-one: A methoxy derivative with similar reactivity but different physical properties.
Uniqueness:
- The presence of the hydroxy group in (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one provides unique reactivity, making it a versatile intermediate in organic synthesis.
- Its chiral nature allows for applications in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .
Eigenschaften
CAS-Nummer |
847864-56-6 |
|---|---|
Molekularformel |
C9H8F2O2 |
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9(13)7-4-6(10)2-3-8(7)11/h2-5,12H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
PHXFXRWOWIIKAH-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C(=O)C1=C(C=CC(=C1)F)F)O |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


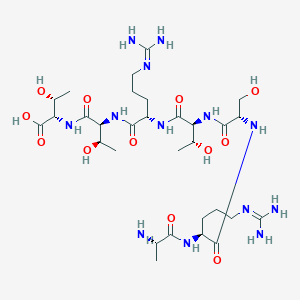
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

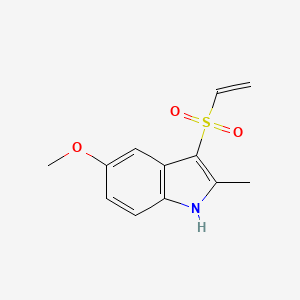
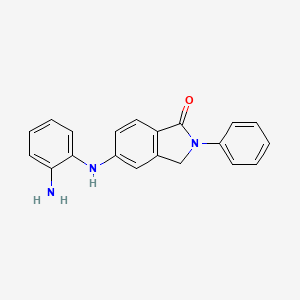
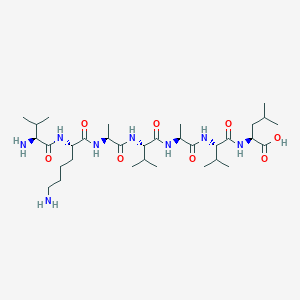
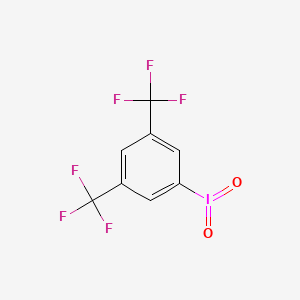
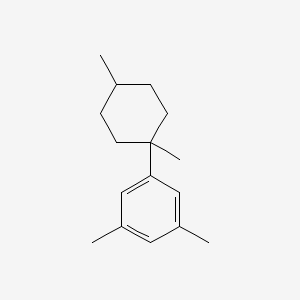

![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
